molecular formula C28H38O7 B1679066 Prednisolone valerate acetate CAS No. 72064-79-0

Prednisolone valerate acetate

Cat. No. B1679066
CAS RN: 72064-79-0
M. Wt: 486.6 g/mol
InChI Key: DGYSDXLCLKPUBR-SLPNHVECSA-N
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Description

Prednisolone valerate acetate is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress . Prednisolone valerate acetate is widely used in the dermatology therapeutic area such as inflammatory, eczema, or psoriasis .


Synthesis Analysis

Prednisolone is chemically a glucocorticoid and its IUPAC name is 11β, 17α, 21-trihydroxypregna-1, 4-diene-3, 0-dione . The main analytical methods for determining and quantifying Prednisolone include electrochemical methods, ultraviolet-visible spectrophotometer (UV/VIS), high-performance liquid chromatography (HPLC), liquid chromatography tandem mass spectrometry (LCMS/MS), capillary electrophoresis (CE), and high-performance thin layer chromatography (HPTLC) .


Molecular Structure Analysis

The molecular formula of Prednisolone valerate acetate is C28H38O7 . Its average mass is 486.597 Da and its monoisotopic mass is 486.261749 Da .


Chemical Reactions Analysis

Prednisolone acetate undergoes ester hydrolysis to form prednisolone . After this step, the drug undergoes the normal metabolism of prednisolone .


Physical And Chemical Properties Analysis

Prednisolone is a very slightly water-soluble glucocorticoid . It is administered orally; slightly soluble in water and methanol; soluble in chloroform and alcohol .

Scientific Research Applications

Ophthalmology

Prednisolone valerate acetate: is commonly used in ophthalmology to treat inflammatory conditions of the eyes. It is effective in managing uveitis , keratitis , and post-surgical inflammation. The compound’s ability to suppress immune responses helps prevent tissue damage from inflammation .

Dermatology

In dermatology, this medication is applied to treat various skin disorders such as eczema , psoriasis , and dermatitis . Its anti-inflammatory action helps reduce the symptoms of redness, itching, and swelling associated with these conditions .

Rheumatology

Prednisolone valerate acetate is used in rheumatology for the treatment of joint inflammation and autoimmune diseases like rheumatoid arthritis. It helps in reducing joint pain and swelling, thereby improving mobility and quality of life for patients .

Respiratory Medicine

Researchers have explored its use in respiratory medicine, particularly for asthma and COPD (Chronic Obstructive Pulmonary Disease) . It can help reduce airway inflammation and is sometimes used in severe cases that do not respond to standard inhaler therapies .

Gastroenterology

In gastroenterology, prednisolone valerate acetate is used to manage inflammatory bowel diseases , such as Crohn’s disease and ulcerative colitis. It can help control flare-ups and maintain remission by reducing gastrointestinal inflammation .

Allergology

This compound is also beneficial in allergology for treating severe allergic reactions and anaphylaxis . It can quickly suppress the immune system’s overreaction to allergens, providing rapid relief from symptoms .

Nephrology

In nephrology, it’s used for conditions like nephrotic syndrome , where it reduces inflammation in the kidneys and decreases proteinuria, which is the presence of excess proteins in the urine .

Transplant Medicine

Prednisolone valerate acetate plays a crucial role in transplant medicine by preventing organ transplant rejection . It suppresses the immune response, allowing the transplanted organ to be accepted by the patient’s body .

Mechanism of Action

Target of Action

Prednisolone valerate acetate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland. This receptor plays a crucial role in regulating processes such as inflammation, immune response, and metabolism .

Mode of Action

As a GR agonist, prednisolone valerate acetate binds to the glucocorticoid receptor, leading to conformational changes that allow the receptor to translocate into the nucleus . Once in the nucleus, the receptor binds to specific DNA sequences, known as glucocorticoid response elements, leading to the transcription of target genes. This results in the production of proteins that mediate the anti-inflammatory and immunosuppressive effects of the drug .

Biochemical Pathways

The activation of the glucocorticoid receptor by prednisolone valerate acetate influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules . Additionally, it promotes the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .

Result of Action

The primary result of prednisolone valerate acetate’s action is the reduction of inflammation and immune response. This makes it effective in treating a wide variety of conditions, including dermatitis, eczema, and insect bites and stings . It is also used in the management of immune system diseases, congenital disorders, and skin and musculoskeletal diseases .

Action Environment

The action of prednisolone valerate acetate can be influenced by various environmental factors. For example, the presence of other medications can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as the patient’s overall health status, the presence of other diseases, and genetic factors can also influence the drug’s efficacy and stability .

Safety and Hazards

Prednisolone may damage the unborn child and may cause harm to breast-fed children . It is also known to weaken the immune system, making it easier for one to get an infection .

properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h10,12,14,20-22,25,31H,5-9,11,13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYSDXLCLKPUBR-SLPNHVECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023506
Record name Prednisolone valerate acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednisolone valerate acetate

CAS RN

72064-79-0
Record name (11β)-21-(Acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72064-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednisolone valerate acetate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072064790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone valerate acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLONE VALERATE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JB27QJW3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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